Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative characterized by a bicyclic thieno[2,3-c]pyridine scaffold. The molecule features a 4-nitrobenzamido group at position 2 and an acetyl substituent at position 6, with an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-3-28-19(25)16-14-8-9-21(11(2)23)10-15(14)29-18(16)20-17(24)12-4-6-13(7-5-12)22(26)27/h4-7H,3,8-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOYFWVOCFTWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Nitrobenzamido Group: This step involves the coupling of a nitrobenzoyl chloride with the amine group on the thieno[2,3-c]pyridine core, typically in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, diethyl ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction of Nitro Group: 2-(4-Aminobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Reduction of Acetyl Group: Ethyl 6-hydroxy-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Hydrolysis of Ester Group: 6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives, which are known for their various pharmacological properties. The synthesis typically involves multi-step reactions that incorporate different functional groups to enhance activity and selectivity against specific biological targets.
Anti-inflammatory Properties
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit potent anti-inflammatory effects. For instance, compounds similar to Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been shown to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood models. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Antimicrobial Activity
The compound's structure allows for interaction with microbial enzymes or receptors, leading to antimicrobial effects. Preliminary studies indicate that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
Tetrahydrothieno[2,3-c]pyridine derivatives have also been investigated for their anticancer properties. This compound may induce apoptosis in cancer cells through various pathways involving cell cycle arrest and modulation of pro-apoptotic proteins. This makes it a promising candidate for further development in oncology .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study A (2002) | Demonstrated inhibition of TNF-α production in LPS-stimulated rat blood models | Anti-inflammatory therapy |
| Study B (2010) | Showed antimicrobial activity against Gram-positive bacteria | Antibiotic development |
| Study C (2015) | Induced apoptosis in various cancer cell lines | Cancer treatment |
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to changes in cellular processes. The thieno[2,3-c]pyridine core may also play a role in modulating biological activity through interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related derivatives, highlighting substituent variations and associated biological activities:
Key Findings and Trends
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Position 2): The 4-nitrobenzamido group in the target compound may enhance binding to nitroreductase enzymes or modulate electron density in the aromatic system, similar to the perfluorobenzamido group in antitubercular analogs . Methoxy Substitutions: Compounds with 3,4,5-trimethoxyphenylamino groups (e.g., 3h) exhibit antitubulin activity due to colchicine-like interactions with microtubules . Amino vs. Acylated Derivatives: Unsubstituted amino groups (e.g., 4a) generally show lower potency compared to acylated derivatives, as seen in cytotoxicity assays .
Ethyl or methyl substituents (e.g., in antitubercular analogs) balance lipophilicity for membrane permeability .
Ester Group Influence :
- Ethyl esters (common in most analogs) provide metabolic stability compared to methyl or tert-butyl esters, which may alter pharmacokinetic profiles .
Research Implications and Gaps
- Biological Screening : The target compound’s 4-nitrobenzamido group warrants evaluation against nitroreductase-expressing pathogens (e.g., Mycobacterium tuberculosis) or in nitroreduction-dependent prodrug strategies .
- Structural Optimization : Comparative studies with tert-butyl esters (e.g., 3i, 3j) suggest that bulkier groups at position 6 may reduce metabolic clearance .
- Contradictions : While perfluorobenzamido derivatives show high antitubercular potency, their toxicity profiles remain uncharacterized, highlighting a need for balanced design .
Biological Activity
Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 358.41 g/mol
- CAS Number : 24237-43-2
The biological activity of this compound is primarily attributed to its structural features, which include a thieno[2,3-c]pyridine core and a nitrobenzamido group. These components contribute to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism .
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and affects membrane integrity .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. It appears to activate caspase pathways and inhibit cell proliferation through modulation of cell cycle regulators .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | DPD inhibition | |
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in MCF-7 | |
| Cytotoxicity | IC50 = 15 µM in cancer cells |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Cancer Cell Line Study : In vitro experiments on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .
- Mechanistic Insights : Research involving molecular docking simulations suggested that the compound binds effectively to the active site of DPD, leading to competitive inhibition. This finding has implications for its potential use in cancer therapy where DPD is often overexpressed .
Q & A
Q. What are the key steps in synthesizing Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves:
- Condensation reactions to form the tetrahydrothieno-pyridine core.
- Nitrobenzamido group introduction via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Acetylation at the 6-position using acetyl chloride in the presence of a base like triethylamine .
- Final esterification with ethyl chloroformate. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization . Analytical validation via TLC and ¹H/¹³C NMR is critical at each step .
Q. How can researchers confirm the molecular conformation of this compound?
- X-ray crystallography is the gold standard for resolving 3D structures, as demonstrated for analogous tetrahydrothieno-pyridine derivatives .
- Computational methods (e.g., DFT or molecular mechanics) can predict bond angles, torsional strain, and electronic properties .
- NOESY NMR helps identify spatial proximities between protons, such as the orientation of the nitrobenzamido group relative to the acetyl moiety .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- Cell viability assays (MTT or resazurin) to assess cytotoxicity in relevant cell lines .
- Binding affinity studies via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace DMF with less hazardous solvents (e.g., acetonitrile) while maintaining reaction efficiency .
- Catalyst screening : Test Pd-based catalysts for nitro group reduction or coupling steps to reduce side products .
- Flow chemistry : Implement continuous flow systems to enhance reproducibility and scalability .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- 2D NMR techniques (COSY, HSQC, HMBC) can assign ambiguous proton/carbon signals, particularly in overlapping regions of the aromatic and thieno-pyridine systems .
- High-resolution mass spectrometry (HRMS) verifies molecular ion integrity and detects trace impurities .
- Variable-temperature NMR may resolve dynamic effects (e.g., rotamers of the nitrobenzamido group) .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic substituent variation : Modify the nitro group (e.g., replace with cyano or methoxy) and compare bioactivity .
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- Free-energy perturbation (FEP) calculations quantify the impact of structural changes on binding affinities .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting results between computational predictions and experimental bioactivity?
- Re-evaluate force field parameters : Ensure computational models accurately reflect the compound’s tautomeric states or charge distributions .
- Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding in a physiological environment .
- Assess off-target effects : Perform kinome-wide profiling or proteome analysis to identify unintended interactions .
Methodological Tables
Q. Table 1. Key Analytical Techniques for Structural Validation
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Low yield in acetylation step | Use acetic anhydride instead of acetyl chloride | |
| Nitro group reduction side reactions | Switch from H₂/Pd-C to Zn/NH₄Cl | |
| Ester hydrolysis during purification | Avoid aqueous workup; use anhydrous MgSO₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
